2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester
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Overview
Description
2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring, along with an isopropyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester typically involves the esterification of 2,4-Dichloro-5-fluoro-benzoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
2,4-Dichloro-5-fluoro-benzoic acid+IsopropanolH2SO42,4-Dichloro-5-fluoro-benzoic acid isopropyl ester+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles.
Hydrolysis: The ester functional group can be hydrolyzed to yield 2,4-Dichloro-5-fluoro-benzoic acid and isopropanol.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 2,4-Dichloro-5-fluoro-benzoic acid and isopropanol.
Reduction: Various reduced derivatives of the original compound.
Scientific Research Applications
2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluorobenzoic acid
- 2,4-Dichloro-5-fluorobenzonitrile
- 2,4-Dichloro-5-fluorobenzyl alcohol
Uniqueness
2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester is unique due to its specific ester functional group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
propan-2-yl 2,4-dichloro-5-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO2/c1-5(2)15-10(14)6-3-9(13)8(12)4-7(6)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPDJDKIZCNPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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